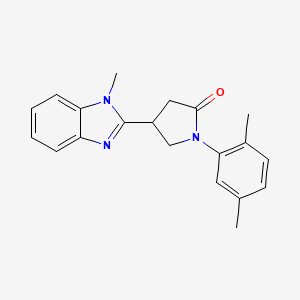

1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Dimethylphenyl Group: This step may involve a Friedel-Crafts acylation reaction.

Attachment of the Methylbenzimidazol Group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects in various diseases. Its structural features suggest it may interact with biological targets relevant to neurodegenerative diseases, psychiatric disorders, and cancer.

Neuroprotective Properties

Research indicates that compounds similar to 1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may exhibit neuroprotective effects through modulation of neurotransmitter systems. For instance, studies have shown that derivatives can act as antagonists at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Table 1: Neuroprotective Effects of Related Compounds

| Compound | Target | Effect | Reference |

|---|---|---|---|

| KYNA | NMDA | Antagonist | |

| QUIN | NMDA | Agonist | |

| 1-Methyl-Benzo[d]imidazole Derivatives | Various Receptors | Neuroprotection |

Anticancer Activity

The compound has been investigated for its anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of cell signaling pathways related to tumor growth.

Case Study: Inhibition of Tumor Growth

Research conducted on related compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models. For instance, a study highlighted that certain derivatives could effectively reduce the viability of cancer cells while sparing normal cells .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Apoptosis Induction | |

| Compound B | Lung Cancer | Cell Cycle Arrest |

Psychopharmacology

The compound's potential role in treating psychiatric disorders is under exploration. Its interaction with neurotransmitter systems may offer new avenues for addressing conditions such as depression and anxiety.

Research Insights

Studies have suggested that compounds with similar structures can influence serotonin and dopamine pathways, which are critical in mood regulation . This opens up possibilities for developing novel antidepressants or anxiolytics based on this compound's framework.

Mecanismo De Acción

The mechanism of action of 1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

1-(2,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Actividad Biológica

1-(2,5-Dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H20N2, and it features a pyrrolidinone ring substituted with a dimethylphenyl group and a benzimidazole moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access. This is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : Interaction with various receptors can modulate physiological responses, potentially leading to therapeutic effects in conditions such as anxiety or depression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 0.09 ± 0.0085 | |

| A549 | 0.03 ± 0.0056 | |

| Colo-205 | 0.01 ± 0.074 | |

| A2780 | 0.12 ± 0.064 |

These results suggest that the compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 200 µg/mL |

| S. aureus | 200 µg/mL |

| K. pneumoniae | Not determined |

| A. baumannii | Not determined |

Studies indicate that at higher concentrations (up to 800 µg/mL), the compound effectively inhibits bacterial growth, demonstrating potential as an antimicrobial agent .

Case Studies

A notable study explored the compound's effects on human cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that the compound exhibited higher efficacy in the 2D assays compared to the 3D models, emphasizing the importance of considering cellular context in drug testing .

Another investigation into the compound's properties highlighted its potential as an anti-Alzheimer's agent through inhibition of acetylcholinesterase (AChE), with promising results suggesting neuroprotective effects .

Propiedades

IUPAC Name |

1-(2,5-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13-8-9-14(2)18(10-13)23-12-15(11-19(23)24)20-21-16-6-4-5-7-17(16)22(20)3/h4-10,15H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLDLIHJMREZIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.